3-Ethynyl-5-(3-fluorophenyl)-pyridine
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Overview
Description
3-Ethynyl-5-(3-fluorophenyl)-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an ethynyl group and a fluorophenyl group in the structure of this compound may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-(3-fluorophenyl)-pyridine typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 3-fluorobenzaldehyde and 3-ethynylpyridine.
Reaction Conditions: A common method involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.
Purification: The product can be purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-(3-fluorophenyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-(3-fluorophenyl)-pyridine depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-Ethynylpyridine: Lacks the fluorophenyl group, which may result in different reactivity and properties.
5-(3-Fluorophenyl)-pyridine: Lacks the ethynyl group, which may affect its chemical behavior.
3-Ethynyl-5-phenylpyridine: Similar structure but without the fluorine atom, which may influence its electronic properties.
Uniqueness
3-Ethynyl-5-(3-fluorophenyl)-pyridine is unique due to the presence of both the ethynyl and fluorophenyl groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
3-ethynyl-5-(3-fluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c1-2-10-6-12(9-15-8-10)11-4-3-5-13(14)7-11/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZBPSCNRLJECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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